4,5-Di(9H-carbazole-9-yl)phthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

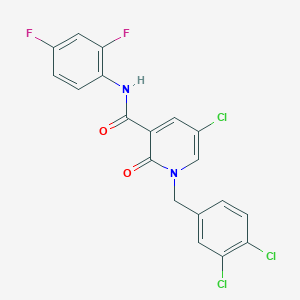

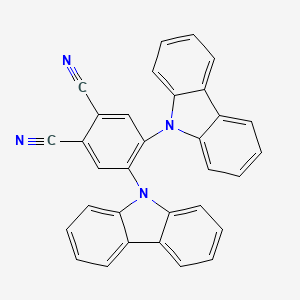

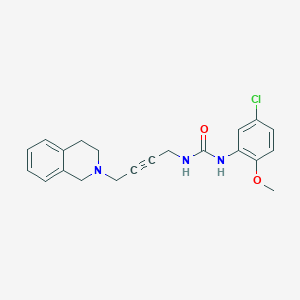

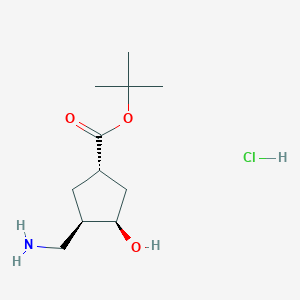

4,5-Di(9H-carbazole-9-yl)phthalonitrile is an organic compound with the molecular formula C32H18N4 . It is also known as 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene . The average mass of this compound is 458.512 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of two carbazole units attached to a phthalonitrile core . The compound has a high molecular weight .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . The boiling point of the compound is predicted to be 622.9±55.0 °C . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area of the compound is 57 Å2 .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

4,5-Di(9H-carbazole-9-yl)phthalonitrile, referred to as 2CzPN, has been utilized as a narrow bandgap host material in yellow phosphorescent organic light-emitting diodes (PHOLEDs). This application capitalizes on 2CzPN's ability to improve device performance, achieving low turn-on voltages and high quantum efficiencies without efficiency roll-off at high brightness levels. This material allows for optimized device performance at low doping concentrations, indicating its potential for energy-efficient OLED displays and lighting applications (Yook & Lee, 2015).

Bipolar Charge Transporting Property

Another application in the field of OLEDs involves the development of a bipolar host material named CzPN, which combines carbazole and phthalonitrile as donor and acceptor units, respectively. This material showcases a small energy gap and a deep lowest unoccupied molecular orbital (LUMO) level, facilitating efficient charge transport. It's used as a host in various colored phosphorescent OLEDs and thermally activated delayed fluorescence (TADF) devices, demonstrating its versatility and efficiency as a universal host material (Wu et al., 2020).

Charge Transfer Type Host

Exploring further into OLED applications, this compound has been employed as a charge transfer type host. Its combination with electron-rich and deficient units enhances thermal stability, bipolar carrier transport, and appropriate triplet energy levels. This configuration supports low driving voltages and high quantum efficiencies in yellow phosphorescent devices, underscoring its potential for high-performance OLEDs (Lee, Lim & Lee, 2021).

Photosynthesis Catalyst

Beyond OLEDs, this compound derivatives have been applied as photocatalysts in the synthesis of phosphorylated N-heteroaromatics. This application demonstrates the utility of this compound derivatives in facilitating proton-coupled electron transfer, enabling the construction of a wide range of phosphorylated compounds under visible light irradiation. This highlights its potential in green chemistry and organic synthesis (Liu et al., 2020).

Electronic and Optical Properties Enhancement

This compound's integration into materials such as cobalt(II) phthalocyanines has been studied for its effect on spectral properties. This demonstrates the compound's role in modifying and enhancing the electronic and optical properties of materials, which could be beneficial in various applications, including sensing, photovoltaics, and photocatalysis (Morozova et al., 2017).

作用機序

Target of Action

It is known to be used as a thermally activated delayed fluorescence (tadf) emitter , which suggests that its targets could be the molecules or structures involved in light emission processes in certain applications.

Mode of Action

This compound is known to function as a donor-acceptor chromophore and an efficient metal-free photoredox catalyst for organic synthesis . It is involved in the process of thermally activated delayed fluorescence (TADF) . The compound can absorb energy and then release it in the form of light, a process that is crucial in organic light-emitting diodes (OLEDs) .

Biochemical Pathways

Given its role as a tadf emitter, it is likely involved in the photophysical processes and pathways related to light emission in oleds .

Result of Action

The molecular and cellular effects of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- action are primarily observed in the context of its applications in OLEDs. As a TADF emitter, it can absorb energy and then release it in the form of light . This property is utilized to enhance the performance of small molecule organic solar cells .

Action Environment

The action, efficacy, and stability of 1,2-Benzenedicarbonitrile, 4,5-di-9H-carbazol-9-yl- can be influenced by various environmental factors. For instance, the compound is stable in the fridge for an extended period . Its performance in OLEDs can be influenced by factors such as temperature, the presence of other compounds, and the specific configuration of the OLED device .

Safety and Hazards

将来の方向性

The carbazolyl dicyanobenzene family of compounds, which includes 4,5-Di(9H-carbazole-9-yl)phthalonitrile, has been widely investigated as thermally-activated delayed fluorescence (TADF) emitters in organic light emitting diodes (OLEDs) . These compounds have shown high luminescence efficiencies and excellent operational stability . Future research may focus on improving the efficiency and stability of these compounds in OLEDs.

特性

IUPAC Name |

4,5-di(carbazol-9-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N4/c33-19-21-17-31(35-27-13-5-1-9-23(27)24-10-2-6-14-28(24)35)32(18-22(21)20-34)36-29-15-7-3-11-25(29)26-12-4-8-16-30(26)36/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQBWXBFVYTYOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes 2CzPN a suitable material for OLEDs?

A1: 2CzPN exhibits thermally activated delayed fluorescence (TADF) [, , , , , , , , ]. This property allows it to harvest both singlet and triplet excitons, leading to significantly enhanced electroluminescence efficiency compared to traditional fluorescent materials.

Q2: What is the significance of the singlet-triplet energy difference (ΔEST) in 2CzPN and how does it relate to its TADF properties?

A2: A small ΔEST is crucial for efficient TADF. Theoretical studies using density functional theory (DFT) have shown that 2CzPN possesses a small ΔEST due to its distinct singlet (S1) and triplet (T1) state characters. The S1 state has a dominant charge-transfer (CT) nature, while the T1 state exhibits a primarily local-excitation (LE) character [, ]. This difference in nature contributes to the small ΔEST, facilitating efficient up-conversion of triplet excitons to the singlet state and leading to enhanced fluorescence.

Q3: How does the structure of 2CzPN contribute to its high PLQY?

A4: 2CzPN’s structure, with carbazole units linked to a phthalonitrile core, contributes to a near-unity PLQY, especially in multichromophore designs [, ]. This is attributed to efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, resulting in strong delayed fluorescence.

Q4: Has 2CzPN been used in practical OLED devices, and what kind of efficiencies have been achieved?

A5: Yes, 2CzPN has been successfully incorporated into various OLED architectures. For instance, a sky-blue OLED using 2CzPN as the emitter and a mixed cohost system achieved an impressive external quantum efficiency (EQE) of 21.8%, approaching the theoretical limit for fluorescent OLEDs []. Other studies have explored its use in hybrid white OLEDs [], solution-processed QD-LEDs [], and organic ultraviolet photodetectors (UV-PDs) [], demonstrating its versatility in organic optoelectronics.

Q5: Are there any limitations or challenges associated with the use of 2CzPN in OLEDs?

A6: Despite its high efficiency, 2CzPN-based OLEDs can exhibit significant efficiency roll-off at higher current densities []. This suggests that factors such as a relatively slow RISC rate, rather than just charge imbalance, might be contributing to this limitation and require further investigation for improvement.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-1,2,4-triazol-1-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2968532.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)